molecular formula C10H15NO B034476 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde CAS No. 105256-98-2

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde

Cat. No. B034476
M. Wt: 165.23 g/mol
InChI Key: MSDPXGKORKYFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.

Mechanism Of Action

The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.

Biochemical And Physiological Effects

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is its strong odor, which can be unpleasant and may require special handling procedures.

Future Directions

There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural preservative in the food industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural antioxidant in the cosmetic industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in various fields.

Synthesis Methods

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde.

Scientific Research Applications

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

CAS RN

105256-98-2

Product Name

3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde

InChI

InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3

InChI Key

MSDPXGKORKYFFW-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=C1C)C=O)C)C

Canonical SMILES

CCC1=C(N(C(=C1C)C=O)C)C

synonyms

1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI)

Origin of Product

United States

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